HADA Hydrochloride is classified as a fluorescent D-amino acid and is synthesized from N-α-Boc-protected 3-amino-D-alanine through nucleophilic capture of an activated ester derived from 7-hydroxycoumarin-3-carboxylic acid. The compound has the chemical formula C₁₃H₁₃ClN₂O₃ and a molecular weight of approximately 292 g/mol . It is primarily sourced from chemical suppliers specializing in research reagents.
The synthesis of HADA Hydrochloride involves several key steps:
The reaction typically requires controlled conditions to ensure high yields and purity. The use of solvents such as dimethylformamide or toluene has been reported to enhance reaction efficiency . The final product can be characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
HADA Hydrochloride possesses a unique molecular structure characterized by its coumarin moiety, which contributes to its fluorescent properties. The structural formula can be represented as follows:
HADA Hydrochloride participates in various chemical reactions typical for D-amino acids, including:
The incorporation of HADA into bacterial cells typically involves incubation under specific conditions that promote uptake without affecting bacterial growth. For instance, studies have optimized protocols that enhance signal retention at the division septum while minimizing background fluorescence from hydrolases .
The mechanism by which HADA Hydrochloride labels peptidoglycan involves its incorporation into the growing cell wall during bacterial division. As bacteria synthesize their cell walls, they utilize D-amino acids as building blocks. HADA mimics these natural substrates, allowing it to be integrated into the peptidoglycan layer.
Research has demonstrated that HADA effectively labels diverse bacterial species, providing insights into cell wall dynamics during various growth phases . The compound's fluorescence allows for real-time observation of bacterial morphology and growth patterns.
HADA Hydrochloride has several important applications in microbiology and biochemistry:
The evolution of bacterial imaging has been fundamentally shaped by the limitations of early techniques. Initial approaches relied on fluorescently-labeled antibiotics like vancomycin, which bound to nascent peptidoglycan but required precise concentration control to avoid cellular damage. Their substantial molecular size further restricted application to Gram-positive bacteria or Gram-negative mutants with compromised outer membranes [4] [9]. The development of metabolically incorporated probes represented a significant advancement, yet these often suffered from poor substrate uptake, toxicity, and species-specific limitations. For instance, fluorescently-modified tripeptides utilized Escherichia coli's recycling pathways but showed inefficient incorporation, while D-cysteine labeling necessitated labor-intensive purification of peptidoglycan sacculi, precluding real-time imaging [4] [8].
The emergence of small-molecule fluorophores in the late 20th century addressed critical barriers. Innovations like the Alexa Fluor and cyanine (Cy) dye families offered enhanced quantum yields, photostability, and water solubility compared to traditional fluorophores such as fluorescein isothiocyanate. These advancements were particularly valuable for bacterial imaging given the organisms' small size (1-10 μm) and robust cell envelopes [5] [9]. Concurrently, super-resolution techniques including structured illumination microscopy (SIM) and photoactivated localization microscopy (PALM) overcame the diffraction limit of conventional microscopy, enabling visualization of bacterial substructures at 20-50 nm resolution. These methods revealed intricate details of bacterial organization, such as the discontinuous, patchy architecture of the Z-ring in Caulobacter crescentus [9].
Table 1: Evolution of Bacterial Imaging Approaches
Imaging Era | Key Technologies | Limitations | Resolution Achieved |
---|---|---|---|
Antibiotic-Based | Vancomycin-FL, Ramoplanin-FL | Restricted to Gram-positive; cellular damage | ~300 nm lateral |
Metabolic Precursors | D-cysteine probes, Tripeptides | Species-specific; poor incorporation efficiency | ~200 nm lateral |
Small-Molecule Probes | Alexa Fluor, Cy dyes, FDAAs | Variable permeability in Gram-negatives | 100-130 nm (SIM) |
Super-Resolution | PALM, STORM, STED | Specialized fluorophores required | 20-50 nm lateral |
Peptidoglycan (PG) forms an essential macromolecular scaffold surrounding bacterial cells, providing mechanical stability and osmotic protection. This mesh-like polymer consists of glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) cross-linked by short stem peptides. Crucially, these stem peptides contain non-canonical D-amino acids (DAAs), primarily D-alanine and D-glutamate, which confer resistance to host proteases that typically cleave peptide bonds between L-amino acids [2] [6]. The presence of DAAs is not merely structural; it represents a fundamental biochemical adaptation that enables bacteria to thrive in diverse environments. For example, certain pathogens incorporate D-serine or D-aspartate into their PG to evade antimicrobial agents like vancomycin, while environmental species utilize D-amino acids to modulate cell wall strength during stationary phase [2] [6].
Beyond structural roles, DAAs function as sophisticated signaling molecules in microbial communities. Numerous bacterial phyla synthesize and release non-canonical D-amino acids (NCDAAs) such as D-methionine and D-leucine during stationary phase. These DAAs serve as interkingdom communication tools that regulate biofilm architecture by disrupting amyloid fiber formation and protein polymerization in the extracellular matrix. In Bacillus subtilis, nanomolar concentrations of a D-amino acid mixture (D-Leu, D-Met, D-Tyr, D-Trp) prevent biofilm formation and disassemble existing structures by interfering with TasA anchoring proteins [2]. Similarly, Staphylococcus epidermidis biofilms exhibit strain-dependent sensitivity to D-methionine and D-phenylalanine, which alter the polymerization dynamics of accumulation-associated protein (Aap) fibers [2]. This regulatory function extends to spore germination, where DAAs modulate developmental transitions in response to environmental cues [6].
Table 2: Metabolic Roles of D-Amino Acids in Bacterial Systems
Biological Process | Key D-Amino Acids | Functional Role | Example Organisms |
---|---|---|---|
Peptidoglycan Structure | D-Ala, D-Glu | Stem peptide formation; protease resistance | Universal in bacteria |
Antibiotic Resistance | D-Ser, D-Asp | Altered PG conformation blocking vancomycin binding | Enterococci, Staphylococci |
Biofilm Dispersal | D-Met, D-Phe, D-Leu, D-Tyr | Disruption of amyloid fibers and matrix proteins | B. subtilis, S. epidermidis |
Stationary Phase Adaptation | D-Met, D-Leu | Cell wall remodeling for stress resistance | Vibrio cholerae |
Spore Germination | D-Ala derivatives | Modulation of developmental transitions | Bacillus spp. |
HADA Hydrochloride (HCC-Amino-D-alanine hydrochloride) represents a synthetically optimized FDAA engineered for minimally perturbative imaging of peptidoglycan biosynthesis. Its molecular structure comprises a D-alanine backbone – the most prevalent D-amino acid in bacterial PG – conjugated to the blue-fluorescent dye 7-hydroxycoumarin-3-carboxylic acid (λem~450 nm). This design exploits the promiscuity of bacterial penicillin-binding proteins (PBPs) and other PG-synthesizing enzymes, which incorporate the modified D-alanine derivative into nascent peptidoglycan strands during transpeptidation and transglycosylation reactions [4] [8]. Unlike genetically encoded fluorescent proteins (e.g., GFP fusions), which can mislocalize or disrupt target protein function (as demonstrated in MreB localization studies), HADA's small molecular weight (328.71 g/mol) enables rapid penetration without significant physiological perturbation [9] [10].
The operational versatility of HADA is evidenced by its species-agnostic incorporation across diverse bacterial taxa. In Gram-positive organisms like Staphylococcus aureus, HADA labeling reveals septal and peripheral PG synthesis sites within 5 minutes, while in Gram-negative Escherichia coli, incorporation occurs at division septa and along the lateral cell wall in as little as 30 seconds during exponential growth [4] [8]. This rapid labeling kinetics enables "virtual time-lapse microscopy" – a technique where sequential pulses with different colored FDAAs (e.g., HADA followed by TAMRA-D-lysine) reconstruct temporal growth patterns in fixed samples [4] [8]. Moreover, HADA retains functionality in complex environmental samples, allowing PG synthesis visualization in microbial communities without cultivation bias. When combined with super-resolution techniques like SIM, HADA achieves ~100 nm resolution of PG architecture, revealing intricate details of cell division and elongation machinery [9] [10].
Despite its utility, HADA exhibits comparative limitations relative to longer-wavelength FDAAs. Its blue emission (λem~450 nm) overlaps with bacterial autofluorescence in some samples, potentially increasing background noise. Additionally, 7-hydroxycoumarin demonstrates lower photostability compared to xanthene-based probes like fluorescein-D-lysine (FDL, λem~525 nm) or tetramethylrhodamine-D-lysine (TDL, λem~575 nm), restricting prolonged imaging sessions [4] [8] [10]. Nevertheless, HADA remains the most widely applicable FDAA for initial optimization due to its consistent incorporation kinetics across phylogenetically distinct bacteria, including challenging species like Mycobacterium tuberculosis and Chlamydia trachomatis [8].
Table 3: Comparative Analysis of Select FDAAs for Peptidoglycan Labeling
Fluorescent DAA | Abbreviation | λem (nm) | Relative Brightness | Photostability | Incorporation Efficiency | Optimal Use Cases |
---|---|---|---|---|---|---|
HCC-amino-D-alanine | HADA (HCl) | ~450 | +++ | ++ | High across species | Initial optimization; multiplexing |
NBD-amino-D-alanine | NADA | ~550 | ++++ | +++ | Moderate in Gram-positives | Green-channel imaging |
Fluorescein-D-lysine | FDL | ~525 | +++++ | ++++ | Variable by species | High-sensitivity detection |
TAMRA-D-lysine | TDL | ~575 | ++++ | +++++ | High in most species | Red-channel; long-term imaging |
OregonGreen488-D-alanine | OGDA | ~525 | +++++ | +++++ | Broad | Super-resolution microscopy |
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